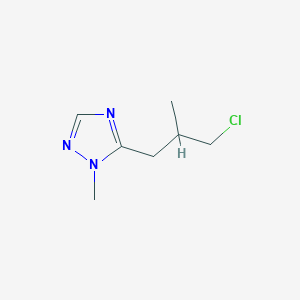![molecular formula C9H11N3OS B13200006 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiol group adds to its reactivity and potential for further functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-mercaptopyridine with 2-bromoethyl methyl ether under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Cyclization: Catalysts such as palladium or nickel are often used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptopyridine: Shares the thiol group and pyridine ring but lacks the imidazole ring.
Imidazo[1,2-a]pyridine: Contains the imidazole and pyridine rings but lacks the thiol group.
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different reactivity due to the presence of sulfur in the ring.
Uniqueness
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to the combination of its structural features, including the imidazole and pyridine rings, as well as the thiol group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H11N3OS |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C9H11N3OS/c1-13-5-4-12-8-2-3-10-6-7(8)11-9(12)14/h2-3,6H,4-5H2,1H3,(H,11,14) |
InChI-Schlüssel |
HAAJPUMPKPSDBR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C2=C(C=NC=C2)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)



![5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13199981.png)
![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)
![1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13199993.png)



